(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine)
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Overview
Description
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) is a complex organic compound that features a xanthene core substituted with dimethyl groups and phosphine ligands. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) typically involves the following steps:
Formation of the Xanthene Core: The xanthene core is synthesized by condensing appropriate aromatic aldehydes with phenols under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of Phosphine Ligands: The phosphine ligands are attached through a series of substitution reactions, often involving the use of phosphine chlorides and appropriate base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Base catalysts like sodium hydride or potassium tert-butoxide are frequently employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) has a wide range of applications in scientific research:
Biology: Investigated for its potential in bioinorganic chemistry, particularly in the study of metal-ligand interactions.
Medicine: Explored for its potential in drug development, especially in the design of metal-based therapeutics.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, facilitating various catalytic cycles. The electronic properties of the xanthene core and the steric hindrance provided by the dimethyl groups and phosphine ligands enhance the compound’s effectiveness in catalysis.
Comparison with Similar Compounds
Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine):
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane): Another variant with similar properties and applications.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3-(4-methoxyphenethyl)phenyl)phosphine) is unique due to the presence of methoxyphenethyl groups, which can influence its electronic properties and steric effects, potentially offering advantages in specific catalytic reactions.
Properties
Molecular Formula |
C75H72O5P2 |
---|---|
Molecular Weight |
1115.3 g/mol |
IUPAC Name |
[5-bis[3-[2-(4-methoxyphenyl)ethyl]phenyl]phosphanyl-9,9-dimethylxanthen-4-yl]-bis[3-[2-(4-methoxyphenyl)ethyl]phenyl]phosphane |
InChI |
InChI=1S/C75H72O5P2/c1-75(2)69-21-11-23-71(81(65-17-7-13-57(49-65)29-25-53-33-41-61(76-3)42-34-53)66-18-8-14-58(50-66)30-26-54-35-43-62(77-4)44-36-54)73(69)80-74-70(75)22-12-24-72(74)82(67-19-9-15-59(51-67)31-27-55-37-45-63(78-5)46-38-55)68-20-10-16-60(52-68)32-28-56-39-47-64(79-6)48-40-56/h7-24,33-52H,25-32H2,1-6H3 |
InChI Key |
MRUMMGIKFQKKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC(=C3)CCC4=CC=C(C=C4)OC)C5=CC=CC(=C5)CCC6=CC=C(C=C6)OC)OC7=C1C=CC=C7P(C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C1=CC=CC(=C1)CCC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
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